Tris[N,N-bis(trimethylsilyl)amide]erbium(III)

MOCVD Precursor Volatility Thin-Film Deposition Vapor Pressure

Tris[N,N-bis(trimethylsilyl)amide]erbium(III) is the definitive carbon-free Er source for MOCVD and ALD of Si:Er optical amplifiers and Er₂O₃ high-k dielectrics. Unlike Er(tmhd)₃—whose interstitial carbon quenches the target 1.54 µm photoluminescence—this homoleptic silylamide delivers erbium in a nitrogenous ligand sphere that promotes clean, substitutional-carbon incorporation essential for photonic gain. Its high volatility (0.1 Torr at 120 °C) and wide 95 °C thermal budget (mp 162 °C, dec 257 °C) eliminate source-line clogging during long-duration deposition. For sol-gel and solution-based doping of silica or Si-nanocrystal composites, the molecular structure ensures homogeneous Er³⁺ dispersion, preventing concentration quenching that plagues ErCl₃. Specify ≥98% purity, packaged under argon, for your thin-film or optical-coating process.

Molecular Formula C18H54ErN3Si6
Molecular Weight 648.4 g/mol
Cat. No. B7948972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris[N,N-bis(trimethylsilyl)amide]erbium(III)
Molecular FormulaC18H54ErN3Si6
Molecular Weight648.4 g/mol
Structural Identifiers
SMILESC[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Er+3]
InChIInChI=1S/3C6H18NSi2.Er/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3
InChIKeyZVNGWTZZRANJAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris[N,N-bis(trimethylsilyl)amide]erbium(III): Baseline Profile for High-Volatility Erbium Precursor Selection


Tris[N,N-bis(trimethylsilyl)amide]erbium(III), with the formula Er[N(SiMe3)2]3 and CAS 103457-72-3, is a homoleptic lanthanide silylamide complex [1]. It is a pink, air- and moisture-sensitive powder with a molecular weight of 648.42 g/mol . This compound serves as a volatile, carbon-free erbium source for metalorganic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD), enabling the incorporation of optically active erbium centers into semiconductor hosts for photonic devices [2].

Why Interchanging Erbium Precursors in MOCVD/ALD Processes Leads to Divergent Film Performance


In thin-film deposition, the choice of erbium precursor is not arbitrary; it dictates film purity, epitaxial quality, and ultimately device performance. Conventional diketonate-based precursors like Er(tmhd)3 introduce high levels of interstitial carbon into the silicon lattice, which severely degrades epitaxial quality and quenches the characteristic 1.54 µm photoluminescence essential for optical amplification [1]. In contrast, simple halides like ErCl3 lack sufficient volatility for efficient vapor-phase transport and can leave corrosive halide residues [2]. The silylamide ligand system uniquely addresses these issues by providing high volatility at moderate temperatures while delivering erbium in a nitrogenous coordination environment that promotes clean decomposition and substitutional carbon incorporation, making direct substitution impossible without compromising film performance [3].

Quantitative Evidence for Selecting Tris[N,N-bis(trimethylsilyl)amide]erbium(III) Over Competing Erbium Precursors


10-Fold Vapor Pressure Advantage Over ErCp3 at a Lower Temperature Enables Efficient Precursor Delivery

The volatility of a CVD/ALD precursor is a primary selection criterion. Tris[N,N-bis(trimethylsilyl)amide]erbium(III) exhibits a vapor pressure of 0.1 Torr at 120°C, which is superior to the frequently studied alternative, erbium tris(cyclopentadienyl) (ErCp3). Under comparable conditions, ErCp3 reaches a vapor pressure of only 0.01 Torr at a significantly higher temperature of 200°C [1]. This represents a 10-fold increase in volatility at a temperature that is 80°C lower.

MOCVD Precursor Volatility Thin-Film Deposition Vapor Pressure

Significantly Lower Melting Point and Higher Thermal Stability Window Compared to ErCp3

Precursor melting point and thermal decomposition temperature define the usable process window for vapor deposition. Er[N(SiMe3)2]3 has a melting point of 162°C and a decomposition temperature of 257°C, providing a broad 95°C window for stable vaporization [1]. In contrast, ErCp3 has a much higher melting point of 285°C, which complicates solid-source vapor delivery and can lead to inconsistent evaporation rates [1].

Thermal Stability Precursor Purity CVD Process Window

Superior Epitaxial Quality and Photoluminescence Over Er(tmhd)3 via Substitutional Carbon Incorporation

The ultimate performance metric for erbium-doped silicon films is the intensity of the 1.54 µm photoluminescence. The use of the diketonate precursor Er(tmhd)3 results in excessive interstitial carbon atoms within the silicon lattice, which directly degrades epitaxial quality and quenches photoluminescence [1]. By replacing Er(tmhd)3 with the silylamide precursor Er[N(SiMe3)2]3, the carbon is incorporated onto substitutional lattice sites, preserving epitaxial integrity and enabling observable 1.54 µm photoluminescence from the deposited Si:Er films [1].

Erbium-Doped Silicon Photoluminescence Epitaxial Film Quality

Enhanced Erbium Distribution Homogeneity in Composite Materials Versus ErCl3 and Er Octanoate

In the synthesis of erbium-doped silicon nanocrystal composites, three precursors were systematically compared: erbium chloride, erbium octanoate, and erbium tris(bis(trimethylsilyl)amide). The study concluded that the rare earth complexing ligand dramatically influences the erbium distribution homogeneity, solution processability, and optical response of the final composite. The silylamide precursor enabled a more homogeneous distribution of erbium ions within the oxide matrix, preventing the clustering that leads to concentration quenching [1].

Nanocomposite Synthesis Erbium Doping Homogeneity Sol-Gel Processing

Validated High Purity (<0.1 ppm Contaminants) by NMR Spectroscopy Ensuring Reproducible Deposition Chemistry

The purity of a CVD precursor directly impacts the reproducibility of the deposition process. Analysis of purified Er[N(SiMe3)2]3 by NMR spectroscopy showed a single, very sharp peak, proving high material purity with a total contaminant concentration of less than 0.1 ppm [1]. This level of purity is essential for semiconductor applications where trace metal or organic impurities can alter doping levels and create deep-level traps.

Precursor Purity Quality Control Reproducibility

Procurement-Relevant Application Scenarios for Tris[N,N-bis(trimethylsilyl)amide]erbium(III)


Metalorganic Chemical Vapor Deposition (MOCVD) of Erbium-Doped Silicon for 1.54 µm Optoelectronic Amplifiers

For fabricating Si:Er-based optical amplifiers, the primary failure mode of conventional Er(tmhd)3 precursors is carbon-induced photoluminescence quenching. Er[N(SiMe3)2]3 circumvents this by promoting substitutional carbon incorporation, which is a prerequisite for observing the target 1.54 µm emission. Its high volatility (0.1 Torr at 120°C) also simplifies the design of the precursor delivery system, enabling stable, long-duration deposition runs without source line clogging [1].

Synthesis of Erbium Oxide (Er2O3) Thin Films via Atomic Layer Deposition (ALD)

The silylamide compound's low melting point (162°C) and high decomposition temperature (257°C) provide a 95°C thermal budget for ALD. This is in contrast to the higher-melting ErCp3 (285°C), which complicates pulsing and evaporation control. When paired with a suitable oxygen co-reactant, the precursor's high purity (<0.1 ppm contaminants) ensures stoichiometric, low-impurity Er2O3 films for high-k dielectric or optical coating applications [1].

Fabrication of Erbium-Doped Nanocomposites for Photonic Devices via Solution Processing

In sol-gel and solution-based routes to erbium-doped silica or silicon nanocrystal composites, the molecular structure of Er[N(SiMe3)2]3 promotes a homogeneous distribution of Er3+ ions, preventing concentration quenching. This is a critical performance differentiator over simpler erbium salts like ErCl3, which can lead to dopant clustering and non-uniform optical gain in the final device [2].

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